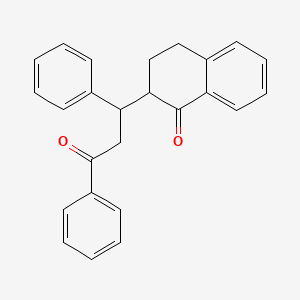
1-Ethynylcyclohexyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylcyclohexyl isobutyrate is an organic compound with the molecular formula C12H18O2. It is also known by its systematic name, propanoic acid, 2-methyl-, 1-ethynylcyclohexyl ester. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexyl ring, esterified with isobutyric acid. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-ethynylcyclohexyl isobutyrate typically involves the esterification of 1-ethynylcyclohexanol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
1-Ethynylcyclohexyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-ethynylcyclohexanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyrate moiety is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Ethynylcyclohexyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethynylcyclohexyl isobutyrate involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways. The ester moiety may also undergo hydrolysis, releasing isobutyric acid, which can further interact with metabolic pathways.
Comparación Con Compuestos Similares
1-Ethynylcyclohexyl isobutyrate can be compared with other similar compounds, such as:
1-Ethynylcyclohexanol: This compound shares the ethynylcyclohexyl core but lacks the ester group, resulting in different chemical reactivity and applications.
Cyclohexyl isobutyrate: Lacking the ethynyl group, this compound exhibits different physical and chemical properties, affecting its use in various applications.
Isobutyl cyclohexylcarboxylate: This ester has a similar structure but with an isobutyl group instead of an ethynyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its combination of the ethynyl and ester functionalities, which confer distinct reactivity and versatility in scientific and industrial applications.
Propiedades
Número CAS |
72230-92-3 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(1-ethynylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C12H18O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h1,10H,5-9H2,2-3H3 |
Clave InChI |
XORMBOZPLKMQMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1(CCCCC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


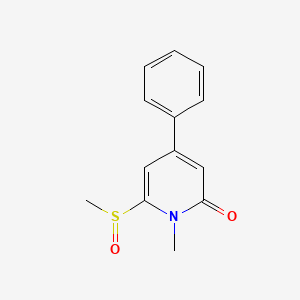
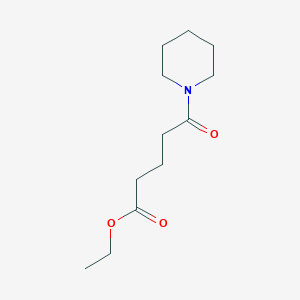

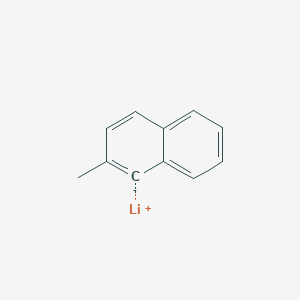
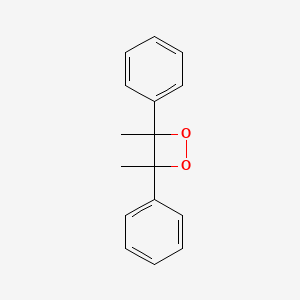

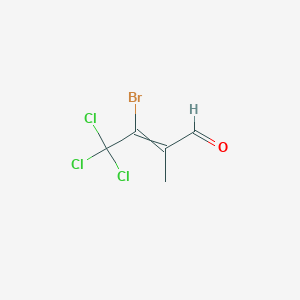
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
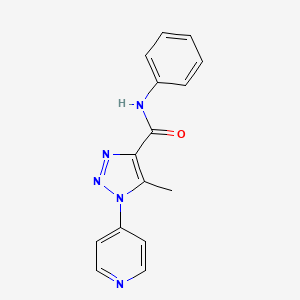

![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)

